molecular formula C6H6N4 B093575 3-Amino-6-methylpyrazine-2-carbonitrile CAS No. 17890-82-3

3-Amino-6-methylpyrazine-2-carbonitrile

Cat. No.: B093575
CAS No.: 17890-82-3
M. Wt: 134.14 g/mol
InChI Key: LURGZVKKNLPCSQ-UHFFFAOYSA-N
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Description

3-Amino-6-methylpyrazine-2-carbonitrile (3-AMPC) is an organic compound with a molecular formula of C6H7N3. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 3-AMPC is a versatile building block for the synthesis of various organic compounds and has been used in a variety of research applications. It is also used in the production of pharmaceuticals, fragrances, and food additives.

Scientific Research Applications

  • Synthesis of Pteridines and Dihydropteridines : 3-Amino-6-methylpyrazine-2-carbonitrile is used in the synthesis of various pteridines and dihydropteridines, which are important in medicinal chemistry. Albert and Ohta (1970) demonstrated a method to synthesize 6-methylpteridine, a compound of interest in this context, using this compound as a starting material (Albert & Ohta, 1970).

  • Corrosion Inhibition : In the field of materials science, this compound derivatives have been studied for their corrosion inhibition properties. Yadav et al. (2016) researched pyranopyrazole derivatives as inhibitors for mild steel corrosion in HCl solution (Yadav, Gope, Kumari, & Yadav, 2016).

  • Synthesis of 4-Aminopteridines : Albert and Ota (1971) explored the conversion of this compound into various 4-aminopteridines, further expanding the utility of this compound in organic synthesis (Albert & Ota, 1971).

  • Synthesis of Polyfunctional Pyrazolonaphthyridine : Aly (2006) utilized a precursor similar to this compound for the synthesis of pyrazolo[3,4-b][1,8]naphthyridines, demonstrating the compound's relevance in heterocyclic chemistry (Aly, 2006).

  • Synthesis of Anti-Bacterial Agents : In the pharmaceutical field, this compound derivatives have been investigated for their antibacterial properties. Rostamizadeh et al. (2013) synthesized derivatives with notable antibacterial activity (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

  • DFT Studies and NLO Properties : Sakthi et al. (2017) conducted a complete DFT and TD-DFT study on 6-Amino-2-methylpyridine-3-carbonitrile, closely related to the compound , providing insights into its electronic and optical properties (Sakthi, Prakasam, Prakasam, Sivakumar, & Anbarasan, 2017).

  • Synthesis of HIV-1 Inhibitors : Larsen et al. (1999) researched the synthesis of triazenopyrazole derivatives, starting from compounds similar to this compound, as potential inhibitors of HIV-1, indicating its application in antiviral drug development (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Properties

IUPAC Name

3-amino-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURGZVKKNLPCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342728
Record name 3-amino-6-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-82-3
Record name 3-amino-6-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate 2-amino-5-methylpyrazine is prepared stepwise, starting with 2-oxopropanal 1-oxime. This oxime is allowed to react with aminomalononitrile tosylate [prepared by the method of Ferris et al., J. Am. Chem. Soc. 88, 3829 (1966)], to yield 2-amino-3-cyano-5-methylpyrazine 1-oxide. The pyrazine 1-oxide prepared in this manner is allowed to react with phosphorous trichloride to yield 2-amino-3-cyano-5-methylpyrazine. This 2-amino-3-cyano-5-methylpyrazine is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-methylpyrazine, which, when heated in tetrahydronaphthalene, is decarboxylated to yield the desired 2-amino-5-methylpyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-Amino-6-methylpyrazine-2-carbonitrile important in the synthesis of pteridines?

A1: this compound serves as a key starting material for synthesizing 6-methylpteridine and its derivatives. [] The research demonstrates that this compound can be hydrogenated to 2-amino-3-aminomethyl-5-methylpyrazine. This diamine is then cyclized and oxidized to finally yield 6-methylpteridine. This synthetic route is significant because it offers a way to access pteridine compounds lacking substituents at the 4-position, which was previously a synthetic challenge.

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